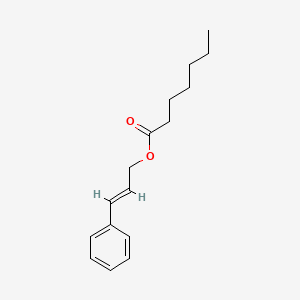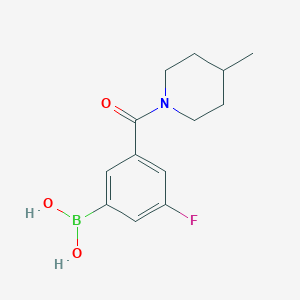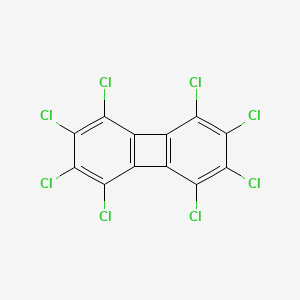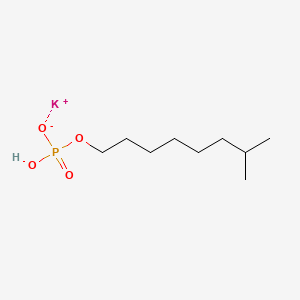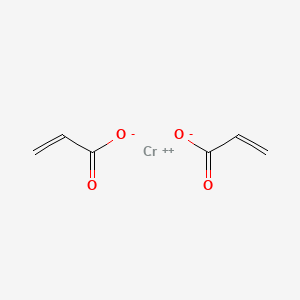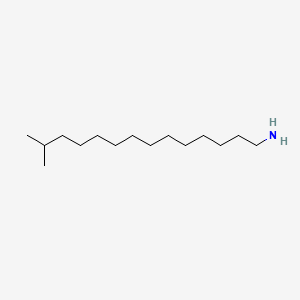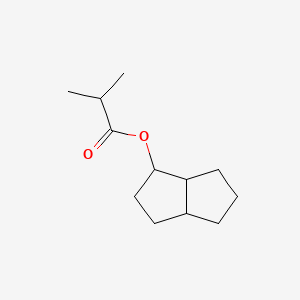
Magnesium pentasilicon undecaoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium pentasilicon undecaoxide is a chemical compound with the formula MgSi5O11 It is a complex oxide of magnesium and silicon, known for its unique structural and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
Magnesium pentasilicon undecaoxide can be synthesized through several methods. One common approach involves the reaction of magnesium oxide (MgO) with silicon dioxide (SiO2) under high-temperature conditions. The reaction typically occurs in a solid-state process, where the reactants are mixed and heated to temperatures above 1000°C. This high-temperature synthesis ensures the formation of the desired compound with the correct stoichiometry.
Another method involves the use of magnesium nitrate and sodium silicate as starting materials. The reaction is carried out in an aqueous solution, followed by precipitation and calcination to obtain the final product. This method allows for better control over the particle size and morphology of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale solid-state reactions. The raw materials, magnesium oxide and silicon dioxide, are mixed in precise ratios and subjected to high-temperature furnaces. The process is carefully monitored to ensure the purity and consistency of the final product. Industrial production may also involve additional steps such as milling and sieving to achieve the desired particle size distribution.
化学反応の分析
Types of Reactions
Magnesium pentasilicon undecaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both magnesium and silicon atoms.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions typically occur under acidic conditions and result in the formation of higher oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4). These reactions often require elevated temperatures and result in the formation of lower oxidation state compounds.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements. For example, the reaction with chlorine gas (Cl2) can lead to the formation of chlorinated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides such as magnesium silicate, while reduction reactions may produce lower oxidation state compounds like magnesium silicide.
科学的研究の応用
Magnesium pentasilicon undecaoxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including polymerization and oxidation processes
Biology: In biological research, this compound is used as a biomaterial for tissue engineering and drug delivery. Its biocompatibility and ability to interact with biological molecules make it a promising material for medical applications.
Medicine: The compound is explored for its potential use in medical imaging and diagnostics. Its unique optical properties allow for enhanced imaging techniques, making it useful in detecting and diagnosing diseases.
Industry: In industrial applications, this compound is used as a refractory material due to its high thermal stability and resistance to corrosion. It is also used in the production of advanced ceramics and electronic components.
作用機序
The mechanism of action of magnesium pentasilicon undecaoxide is primarily based on its ability to interact with other molecules and ions. The compound’s structure allows it to form strong bonds with various elements, facilitating chemical reactions. In biological systems, it can interact with cellular components, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Magnesium pentasilicon undecaoxide can be compared with other similar compounds, such as magnesium silicate and magnesium oxide. While all these compounds contain magnesium and silicon, they differ in their structural and chemical properties.
Magnesium Silicate (MgSiO3): This compound is commonly used as a filler material in various industrial applications. It has a simpler structure compared to this compound and is less reactive.
Magnesium Oxide (MgO): Magnesium oxide is widely used as a refractory material and in the production of ceramics. It has a high melting point and excellent thermal stability but lacks the complex structure and reactivity of this compound.
The uniqueness of this compound lies in its complex structure, which provides it with enhanced reactivity and versatility in various applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable material for research and practical applications. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its full potential for future advancements.
特性
CAS番号 |
95193-35-4 |
|---|---|
分子式 |
MgO11Si5 |
分子量 |
340.72 g/mol |
IUPAC名 |
magnesium;oxygen(2-);silicon(4+) |
InChI |
InChI=1S/Mg.11O.5Si/q+2;11*-2;5*+4 |
InChIキー |
QPQGMDOYIOSGCD-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


